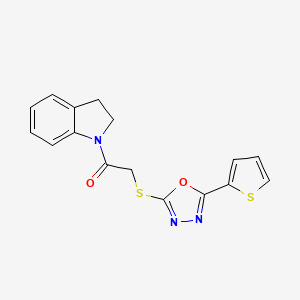
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features an indoline moiety, a thiophene ring, and an oxadiazole ring. These structural components suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, the indoline ring can be synthesized through cyclization reactions.
Synthesis of the Oxadiazole Ring: The 1,3,4-oxadiazole ring can be formed via cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Thioether Formation: The thiophene ring can be introduced through nucleophilic substitution reactions, where a thiol group reacts with a halogenated thiophene derivative.
Final Coupling: The final step involves coupling the indoline and oxadiazole-thiophene intermediates under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiophene or oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenated compounds, thiols, or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene or oxadiazole rings.
Scientific Research Applications
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(Indolin-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the oxadiazole ring.
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol: Contains an alcohol group instead of a ketone.
1-(Indolin-1-yl)-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(Indolin-1-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the combination of its indoline, thiophene, and oxadiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(19-8-7-11-4-1-2-5-12(11)19)10-23-16-18-17-15(21-16)13-6-3-9-22-13/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEZAUOXXDBWSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-hydroxy-3-(phenylsulfanyl)naphthalen-1-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2688738.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid](/img/structure/B2688739.png)
![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2688742.png)

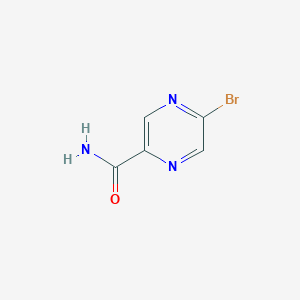
![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)
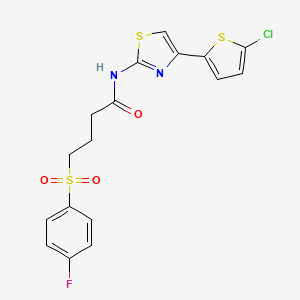
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)
![5-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide](/img/structure/B2688754.png)
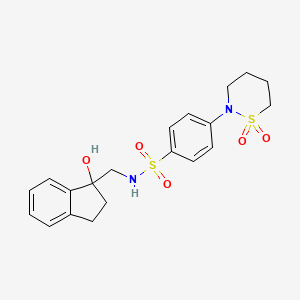
![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)
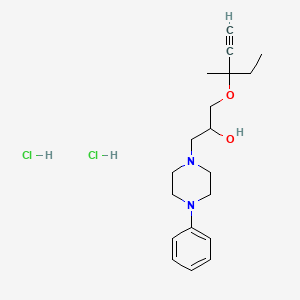
![2-[cyano(phenyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2688759.png)
